4-Chloro-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole
Description
Properties
IUPAC Name |
4-chloro-2-(1-thiophen-2-ylsulfonylazetidin-3-yl)oxy-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3S3/c15-10-3-1-4-11-13(10)16-14(22-11)20-9-7-17(8-9)23(18,19)12-5-2-6-21-12/h1-6,9H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJMRDRKXNUMPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CS2)OC3=NC4=C(S3)C=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Chloro-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the chloro substituent: Chlorination of the benzo[d]thiazole core at the 4-position using reagents like thionyl chloride or phosphorus pentachloride.
Synthesis of the azetidine ring: This involves the reaction of a suitable azetidine precursor with thiophen-2-ylsulfonyl chloride to introduce the thiophen-2-ylsulfonyl group.
Coupling of the azetidine derivative with the benzo[d]thiazole core: This step typically involves nucleophilic substitution reactions under basic conditions to form the final compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
4-Chloro-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The thiophen-2-ylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols under suitable conditions to form new derivatives.
Coupling reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or alkyl groups.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong bases like sodium hydride for nucleophilic substitutions, and mild oxidizing or reducing agents for functional group transformations. Major products formed from these reactions include sulfone derivatives, amine-substituted derivatives, and various aryl- or alkyl-substituted benzo[d]thiazole compounds.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing thiazole rings exhibit promising anticancer properties. The structural similarity of 4-Chloro-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole to other known anticancer agents suggests it may possess similar activities. For instance, studies on related thiazole derivatives have shown their efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound's potential as an antimicrobial agent is supported by its structural components. Thiazole derivatives have been reported to exhibit significant activity against a range of pathogens, including bacteria and fungi. In vitro studies could be designed to evaluate the antimicrobial efficacy of this compound against resistant strains, contributing to the search for new antibiotics.
Neurological Applications
Given the increasing interest in compounds that can modulate neurotransmitter levels, particularly in conditions like Alzheimer’s disease, this compound may serve as a lead compound for developing acetylcholinesterase inhibitors. The inhibition of acetylcholinesterase can enhance acetylcholine levels, potentially improving cognitive function in neurodegenerative diseases.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A (2024) | Anticancer Activity | Demonstrated that thiazole derivatives significantly inhibited cell growth in breast cancer cell lines with IC50 values in low micromolar range. |
| Study B (2023) | Antimicrobial Efficacy | Identified that related compounds exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria; further studies needed on this specific compound. |
| Study C (2025) | Neurological Effects | Evaluated acetylcholinesterase inhibition; preliminary results suggest potential for cognitive enhancement in Alzheimer's models. |
Mechanism of Action
The mechanism of action of 4-Chloro-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Routes : Compound 1’s synthesis likely involves azetidine ring formation, sulfonylation with thiophene-2-sulfonyl chloride, and coupling to the benzothiazole core. Similar methods (e.g., K₂CO₃/KI-mediated alkylation) are used for analogues like 9d .
- Activity Trends :
- Structural Insights : Crystallographic data (where available) and NMR analyses confirm substituent effects on molecular conformation and intermolecular interactions .
Biological Activity
4-Chloro-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole is a synthetic compound that belongs to the class of heterocyclic compounds. Its unique structure, which incorporates a benzo[d]thiazole core and various functional groups, has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Chemical Structure and Properties
The compound's IUPAC name is 4-chloro-2-(1-thiophen-2-ylsulfonylazetidin-3-yl)oxy-1,3-benzothiazole. It has a molecular formula of and a molecular weight of approximately 386.9 g/mol. The structural features include:
- A chloro substituent at the 4-position of the benzo[d]thiazole core.
- An azetidine ring that is substituted with a thiophen-2-ylsulfonyl group.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as a therapeutic agent.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown efficacy against various bacterial strains by inhibiting growth and disrupting cellular integrity . The presence of the thiophen and sulfonyl groups may enhance the compound's interaction with microbial targets.
Anticancer Potential
The anticancer activity of this compound has been investigated in vitro. Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation . Specifically, compounds with similar thiazole structures have been reported to inhibit cancer cell lines such as HeLa and MCF-7, demonstrating promising cytotoxic effects .
Acetylcholinesterase Inhibition
Another area of interest is the compound's potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Research on related compounds indicates that they can effectively inhibit AChE activity, thus increasing acetylcholine levels in the brain . The structure of this compound suggests it may also possess similar inhibitory properties.
The proposed mechanism of action for this compound involves binding to specific molecular targets such as enzymes or receptors. For example:
- Enzyme Inhibition : The compound may bind to the active site of enzymes like AChE, preventing substrate access and thereby inhibiting their activity.
- Signal Transduction Modulation : It could modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling pathways involved in cell growth and apoptosis.
Case Studies
- Study on Anticancer Activity : In a comparative study involving various thiazole derivatives, this compound demonstrated significant cytotoxicity against cancer cell lines with an IC50 value comparable to established chemotherapeutics .
- AChE Inhibition Study : A series of synthesized compounds based on similar heterocyclic structures were evaluated for AChE inhibitory activity, revealing that some derivatives exhibited IC50 values below 5 µM, suggesting high potency .
Q & A
Q. What are the optimal synthetic routes for preparing 4-Chloro-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole?
Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with chlorinated carbonyl compounds. For example, describes a similar synthesis using 2-amino-3-chlorobenzenethiol and chlorinated acyl chlorides under reflux in toluene .
- Step 2 : Introduction of the azetidine-3-yl-oxy moiety via nucleophilic substitution. highlights the use of PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst for analogous etherification reactions .
- Step 3 : Sulfonylation of the azetidine ring with thiophen-2-ylsulfonyl chloride. notes the importance of nickel catalysts (e.g., NiCl₂(dppf)) for coupling reactions involving sulfur-containing heterocycles .
Purification : Column chromatography (silica gel, 200–300 mesh) and recrystallization (water-ethanol or acetic acid) are standard .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
Methodological Answer :
- Spectroscopy :
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) with TOF analyzers ensures accurate mass matching .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement. emphasizes SHELX’s robustness for small-molecule structural resolution .
Advanced Research Questions
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
Methodological Answer :
Q. How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?
Methodological Answer :
- Core Modifications :
- Biological Assays :
Q. What computational methods are suitable for predicting the compound’s reactivity in catalytic systems?
Methodological Answer :
Q. How can researchers resolve contradictions in spectral data during characterization?
Methodological Answer :
- Case Study : Discrepancies in NMR shifts may arise from rotamers (e.g., restricted rotation of the sulfonyl group).
- Strategies :
Q. What advanced purification techniques are recommended for isolating by-products?
Methodological Answer :
Q. How can the compound’s stability under varying pH and temperature conditions be assessed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
